Enhanced Lewis Acidity: pKa Reduction of ~1.0 Unit Compared to Non-Fluorinated 2-Hydroxyphenylboronic Acid
The introduction of a fluorine atom at the 3-position of 2-hydroxyphenylboronic acid significantly increases the Lewis acidity of the boronic acid group. The pKa of 3-fluoro-2-hydroxyphenylboronic acid is predicted to be 7.58±0.58 , which is approximately 1.03 units lower than that of the non-fluorinated comparator 2-hydroxyphenylboronic acid (predicted pKa 8.61±0.58) . This reduction in pKa, resulting from the electron-withdrawing inductive effect of the ortho-fluorine substituent, corresponds to an approximately 10-fold increase in acidity [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa 7.58 ± 0.58 (predicted) |
| Comparator Or Baseline | 2-Hydroxyphenylboronic acid: pKa 8.61 ± 0.58 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.03 (target more acidic) |
| Conditions | Predicted values; experimental verification pending |
Why This Matters
Greater Lewis acidity correlates with enhanced reactivity in transmetalation steps of Suzuki-Miyaura couplings and improved binding affinity in diol-recognition applications, directly influencing synthetic efficiency and sensor sensitivity.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. https://doi.org/10.1002/ejic.201700546 View Source
